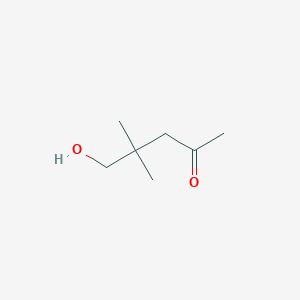
2-Methylenepent-4-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylenepent-4-enoic acid is an organic compound with the molecular formula C6H10O2This compound is characterized by the presence of both a methylene group and a carboxylic acid group, making it a versatile molecule in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methylenepent-4-enoic acid can be synthesized using various methods. One common synthetic route involves the acylation of oxazolidinone using triethylamine as a base and DMAP as an acyl carrier catalyst. This is followed by the addition of a pentene group via enolate addition using sodium bis(trimethylsilyl)amide as a base and allyl iodide as the pentene donor. The final step involves the cleavage of the oxazolidinone by lithium hydroxide solution in hydrogen peroxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methylenepent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methylenepent-4-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-methylenepent-4-enoic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes and other proteins, influencing their activity. The methylene group can participate in various chemical reactions, altering the structure and function of target molecules. Pathways involved include enzyme inhibition and activation, as well as participation in metabolic processes .
Comparación Con Compuestos Similares
- 2-Methyl-4-pentenoic acid
- 3-Methylenepent-4-enoic acid
- 4-Methylpent-2-enoic acid
Comparison: 2-Methylenepent-4-enoic acid is unique due to the presence of both a methylene group and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions. Compared to similar compounds, it offers greater versatility in synthetic applications and potential biological activity .
Propiedades
Fórmula molecular |
C6H8O2 |
|---|---|
Peso molecular |
112.13 g/mol |
Nombre IUPAC |
2-methylidenepent-4-enoic acid |
InChI |
InChI=1S/C6H8O2/c1-3-4-5(2)6(7)8/h3H,1-2,4H2,(H,7,8) |
Clave InChI |
CRJSAYNCRPTWST-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(=C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


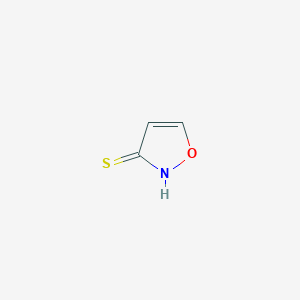

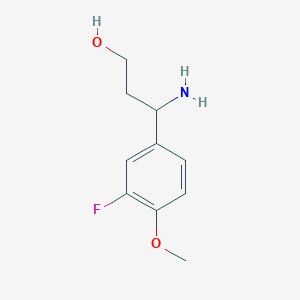
![tert-butyl N-[(5-methanesulfonylpyrimidin-2-yl)methyl]carbamate](/img/structure/B13559424.png)
![6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B13559425.png)


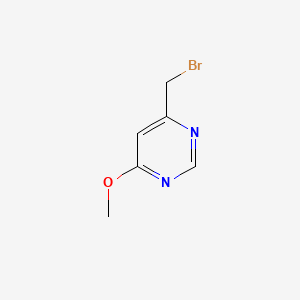



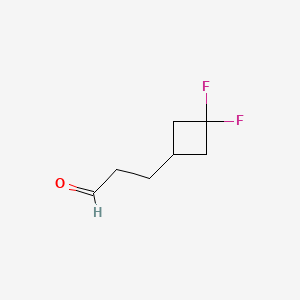
![Thieno[3,2-c]pyridine-3-carboxylicacidhydrochloride](/img/structure/B13559485.png)
